- Cost-effective synthetic method of 2-cyano-4-methyl pyridinecarboxylate using 4-cyanopyridine, China, , ,
Cas no 94413-64-6 (methyl 2-cyanopyridine-4-carboxylate)
methyl 2-cyanopyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-cyanoisonicotinate
- 2-Cyano-4-Pyridine Carboxylic Acid Methyl Ester
- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
- 2-Cyano-isonicotinic acid methyl ester
- 4-Pyridinecarboxylicacid, 2-cyano-, methyl ester
- methyl 2-cyanopyridine-4-carboxylate
- 6-Methoxyindole
- 4-Pyridinecarboxylic acid, 2-cyano-, methyl ester
- 2-Cyano-4-carbomethoxypyridine
- ORVHMLCJEKDDAX-UHFFFAOYSA-N
- BCP09229
- 2-Cyanoisonicotinic acid methyl ester
- AB31346
- Isonicotinic acid, 2-cyano-, methyl ester (6CI)
- Methyl 2-cyano-4-pyridinecarboxylate (ACI)
- CS-W006243
- EN300-100141
- DTXSID50478210
- J-522008
- MFCD07367894
- Z1198172047
- AC-14227
- AKOS006286048
- Methyl2-cyanoisonicotinate
- SCHEMBL2224335
- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
- AS-18621
- 94413-64-6
- DB-079874
- SY029349
-
- MDL: MFCD07367894
- Inchi: 1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3
- InChI Key: ORVHMLCJEKDDAX-UHFFFAOYSA-N
- SMILES: N#CC1C=C(C(OC)=O)C=CN=1
Computed Properties
- Exact Mass: 162.04300
- Monoisotopic Mass: 162.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63
- XLogP3: 0.8
Experimental Properties
- Density: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 107-109 ºC
- Boiling Point: 296.6°C at 760 mmHg
- Flash Point: 133.2°C
- Refractive Index: 1.536
- Solubility: Slightly soluble (6.2 g/l) (25 º C),
- Water Partition Coefficient: Slightly Soluble in water (6.2 g/L) (25°C).
- PSA: 62.98000
- LogP: 0.73988
methyl 2-cyanopyridine-4-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- HazardClass:6.1
- Storage Condition:Inert atmosphere,Room Temperature
methyl 2-cyanopyridine-4-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 2-cyanopyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB24410-1g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 97% | 1g |
0.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB24410-5g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 97% | 5g |
148.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB24410-10g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 97% | 10g |
212.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB24410-25g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 97% | 25g |
425.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB24410-100g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 97% | 100g |
1194.00 | 2021-06-01 | |
| Fluorochem | 077572-1g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 077572-5g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 95% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 077572-10g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 95% | 10g |
£39.00 | 2022-03-01 | |
| Fluorochem | 077572-25g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 95% | 25g |
£67.00 | 2022-03-01 | |
| TRC | C987555-500mg |
2-Cyano-4-pyridinecarboxylic Acid Methyl Ester |
94413-64-6 | 500mg |
$207.00 | 2023-05-18 |
methyl 2-cyanopyridine-4-carboxylate Production Method
Production Method 1
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Production Method 2
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
- C-H Cyanation of 6-Ring N-Containing Heteroaromatics, Chemistry - A European Journal, 2017, 23(59), 14733-14737
Production Method 3
1.2 Reagents: Water ; 1 h, 30 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized
- Preparation of Tpiroxostat crystal form I, China, , ,
Production Method 4
1.2 Solvents: Water ; 30 min, rt
- Active agent prodrugs with heterocyclic linkers, World Intellectual Property Organization, , ,
Production Method 5
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
- Preparation of azabicyclic α7 nicotinic acetylcholine agonists for the treatment of glaucoma and retinal neuropathy, World Intellectual Property Organization, , ,
Production Method 6
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
- Preparation of N-(azabicyclyl)arylamides for therapeutic use as nicotinic acetylcholine receptor agonists, World Intellectual Property Organization, , ,
Production Method 7
1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt
- Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium Nitrite, Organic Letters, 2022, 24(34), 6341-6345
Production Method 8
1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C
- Process for preparation of Topiroxostat, China, , ,
Production Method 9
1.2 3 h, 65 °C
- Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations, Nature (London, 2023, 615(7950), 67-72
Production Method 10
- Preparation method of 4-[5-(pyridin-4-yl)-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile used for treating gout and hyperuricemia, China, , ,
Production Method 11
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8
- Method for preparing topiroxostat using 2-cyanopyridine and hydrazine hydrate, China, , ,
Production Method 12
- Method for synthesizing impurity of topiroxostat, China, , ,
Production Method 13
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C
- Treatment of diseases with alpha-7 NACh receptor full agonists, World Intellectual Property Organization, , ,
Production Method 14
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
- Preparation of N-(quinuclidinyl)heteroarylamides as nicotinic acetylcholine receptor agonists for use in combination therapy for the treatment of ADHD, World Intellectual Property Organization, , ,
Production Method 15
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
- A preparation of azabicycloalkane derivatives, useful as α7 nicotinic acetylcholine receptor (α7 nAChR) agonists, World Intellectual Property Organization, , ,
Production Method 16
- Preparation of tri-substituted thiazole compounds as eIF4E inhibitors and uses thereof, World Intellectual Property Organization, , ,
Production Method 17
1.2 Solvents: Water ; 15 min, rt
- Synthesis and structural studies of new asymmetric pyridyl-tetrazole ligands for supramolecular chemistry, Tetrahedron, 2016, 72(51), 8470-8478
Production Method 18
- Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors, World Intellectual Property Organization, , ,
Production Method 19
1.2 Reagents: Potassium carbonate Solvents: Water
- Preparation of five membered heterocycle-containing benzamide and nicotinamide compounds as inhibitors of histone deacetylase (HDAC) enzymes, World Intellectual Property Organization, , ,
methyl 2-cyanopyridine-4-carboxylate Raw materials
- Methyl 2-bromoisonicotinate
- 2-cyanopyridine-4-carboxylic acid
- methyl 2-carbamoylisonicotinate
- Methyl Isonicotinate N-Oxide
- pyridine-2-carbonitrile
- Methyl nicotinate 1-oxide
- Methyl isonicotinate
- Methyl 2-Methylisonicotinic acid
- trimethylsilanecarbonitrile
methyl 2-cyanopyridine-4-carboxylate Preparation Products
methyl 2-cyanopyridine-4-carboxylate Suppliers
methyl 2-cyanopyridine-4-carboxylate Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on methyl 2-cyanopyridine-4-carboxylate
Methyl 2-cyanopyridine-4-carboxylate (CAS No. 94413-64-6): A Comprehensive Overview
Methyl 2-cyanopyridine-4-carboxylate (CAS No. 94413-64-6) is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, belonging to the pyridine derivatives family, has garnered considerable attention due to its versatile applications in medicinal chemistry and synthetic organic chemistry.
The molecular structure of methyl 2-cyanopyridine-4-carboxylate consists of a pyridine ring substituted with a cyano group at the 2-position and a carboxylate ester at the 4-position. This configuration imparts distinct reactivity and binding capabilities, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both electron-withdrawing (cyano) and electron-donating (ester) groups enhances its utility in diverse chemical transformations.
In recent years, methyl 2-cyanopyridine-4-carboxylate has been extensively studied for its potential in drug discovery and development. Its structural features make it an excellent scaffold for designing novel therapeutic agents targeting various diseases. For instance, researchers have explored its derivatives as inhibitors of enzymes involved in inflammatory pathways, showcasing its promise in treating chronic inflammatory conditions.
One of the most compelling aspects of methyl 2-cyanopyridine-4-carboxylate is its role in the synthesis of complex heterocyclic compounds. The pyridine core is a fundamental building block in many natural products and synthetic molecules, and modifications at the 2- and 4-positions can significantly alter biological activity. Recent studies have demonstrated its use in constructing novel pyridine-based ligands for metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies.
The compound's reactivity also makes it a valuable tool in organic synthesis. The cyano group can undergo various transformations, such as reduction to an amine or nucleophilic addition reactions, while the ester functionality can be hydrolyzed to a carboxylic acid or converted into other functional groups like acid chlorides or amides. These transformations provide synthetic chemists with a versatile platform for constructing more complex molecules.
Moreover, methyl 2-cyanopyridine-4-carboxylate has found applications in materials science. Its ability to form coordination complexes with transition metals has been exploited in the development of luminescent materials and sensors. These materials are particularly useful in environmental monitoring and biomedical imaging due to their sensitivity to specific analytes.
In conclusion, methyl 2-cyanopyridine-4-carboxylate (CAS No. 94413-64-6) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for researchers in pharmaceuticals, materials science, and organic synthesis. As research continues to uncover new applications for this compound, its significance is expected to grow further.
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